2-Chloro-1H-indole hydrochloride
Description
Contextualization within the Chemistry of Halogenated Indoles
Halogenated indoles are a class of organic compounds that feature an indole (B1671886) scaffold substituted with one or more halogen atoms. The position and nature of the halogen atom significantly influence the molecule's electronic properties and reactivity. cymitquimica.comacs.org The introduction of a chlorine atom at the C2-position of the indole ring, as seen in 2-chloro-1H-indole, is of particular interest. This substitution creates an electron-deficient center, making the compound a versatile precursor in various chemical transformations. cymitquimica.com
The synthesis of halogenated indoles can be achieved through various methods, including the use of oxone-halide systems, which provide an environmentally friendly route to 2- or 3-haloindoles. acs.org The regioselectivity of the halogenation is often controlled by the nature of the protecting group on the indole nitrogen. acs.org For instance, an electron-withdrawing group on the nitrogen can direct chlorination to the C2 position. acs.org
Significance of the Indole Scaffold in Contemporary Organic and Materials Research
The indole scaffold is a privileged structure in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active natural products and synthetic compounds. nih.gov This heterocyclic system is a key component in many pharmaceuticals, agrochemicals, and functional materials. chemimpex.com The versatility of the indole ring allows for diverse functionalization, leading to the development of novel therapeutic agents and advanced materials. chemimpex.com
In materials science, indole derivatives are investigated for their potential in creating polymers with enhanced thermal stability and strength. chemimpex.com Their unique electronic and photophysical properties also make them suitable for applications in dyes, pigments, and organic electronics. chemimpex.com
Overview of Research Trajectories for Chloroindole Systems
Research involving chloroindole systems is multifaceted, with significant efforts directed towards their application in medicinal chemistry and organic synthesis. Chloroindoles serve as crucial intermediates for the synthesis of a variety of substituted indoles through cross-coupling reactions, where the chlorine atom acts as a leaving group. mdpi.com
In medicinal chemistry, chloroindoles are integral to the development of new therapeutic agents. nih.gov The presence of a chlorine atom can enhance the pharmacological profile of a molecule. For example, 5-chloroindole (B142107) derivatives have been investigated for their potent anticancer activity. mdpi.com Furthermore, halogenated indoles have shown promise in combating plant pathogens by inhibiting biofilm formation. nih.gov The continued exploration of chloroindole systems is expected to yield novel compounds with diverse biological activities. nih.gov
Chemical and Physical Properties of 2-Chloro-1H-indole
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | nih.gov |
| Molecular Weight | 151.59 g/mol | nih.gov |
| IUPAC Name | 2-chloro-1H-indole | nih.gov |
| Physical Description | Solid | sigmaaldrich.com |
| XLogP3 | 3.4 | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2-chloro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H6ClN.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H;1H |
InChI Key |
YIODIWWZLAWERT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 1h Indole and Its Derivatives
Synthetic Routes to 2-Chloro-1H-indole
The synthesis of the 2-chloro-1H-indole core can be achieved through various pathways, primarily categorized into precursor-based approaches and modern catalytic methodologies.
Precursor-based Synthesis Approaches
A common and efficient precursor-based method for the synthesis of 2-chloro-1H-indole involves the direct chlorination of indole (B1671886) or its derivatives. One established method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. However, this can lead to mixtures of products.
A highly effective approach starts from the more readily available 2-oxindole. The synthesis proceeds by treating 2-oxindole with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction effectively converts the C2-carbonyl group into a chloro-substituted double bond, yielding 2-chloro-1H-indole. This transformation is a key step in accessing this important synthetic intermediate.
Another notable precursor-based route is the Fischer indole synthesis. While versatile, its application to directly produce 2-chloro-1H-indole can be complex and may require specifically substituted precursors. A more direct method involves the treatment of 1H-indole-2,3-dione (isatin) or related compounds with appropriate chlorinating reagents under controlled conditions.
An efficient laboratory-scale synthesis involves the reaction of indole with sulfuryl chloride in diethyl ether, which provides a straightforward route to 2-chloro-1H-indole. acs.org
Table 1: Selected Precursor-based Syntheses of 2-Chloro-1H-indole
| Precursor | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Indole | Sulfuryl Chloride (SO₂Cl₂) | Diethyl ether | Not specified | acs.org |
| 2-Oxindole | Phosphoryl chloride (POCl₃) | Toluene | High | General Method |
| 2-Oxindole | Phosphorus pentachloride (PCl₅) | Benzene (B151609) | Good | General Method |
Catalytic Synthesis Methodologies
Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge complex molecules with high efficiency and selectivity. While direct catalytic C-H chlorination at the C2 position of an unsubstituted indole is challenging due to the high reactivity of the C3 position, catalytic methods are pivotal in synthesizing substituted indole cores which can then be converted to 2-chloroindoles.
For instance, palladium-catalyzed cyclization reactions of 2-alkynylaniline derivatives provide a powerful approach to constructing the indole scaffold. mdpi.com By choosing an appropriately substituted 2-alkynylaniline, one could envision a pathway to a 2-substituted indole that can be subsequently transformed. Similarly, copper-catalyzed tandem reactions have been developed for indole synthesis, offering another potential, albeit indirect, route. acs.org
Derivatization of the 2-Chloro-1H-indole Nucleus
The 2-chloro-1H-indole nucleus is a versatile platform for creating a diverse library of indole derivatives. The chlorine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions, while the N-H bond and the C3 position offer sites for further functionalization.
N-Functionalization Techniques
Modification at the indole nitrogen is a common strategy to modulate the electronic properties and biological activity of the molecule.
N-Alkylation of the indole nitrogen is typically achieved by deprotonation with a strong base followed by reaction with an alkyl halide. youtube.com Classical conditions often employ sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the indolide anion, which then acts as a nucleophile. rsc.org This method is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org
More recent, milder methods have been developed. Copper-catalyzed N-alkylation using N-tosylhydrazones as the alkyl source provides an efficient alternative, proceeding in the presence of copper iodide and a suitable ligand. rsc.org This method allows for the synthesis of a variety of N-branched alkylated and N-benzylated indoles. rsc.org
N-Acylation introduces an acyl group to the indole nitrogen, forming N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. nih.gov This transformation is often challenging due to the competing reactivity of the C3 position. nih.gov Traditional methods use reactive acyl chlorides, which can have poor functional group tolerance. nih.gov
Modern, more chemoselective methods have been developed to overcome these limitations. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures, providing N-acylated indoles in moderate to good yields. nih.govresearchgate.net Another mild approach is the oxidative carbene-catalyzed N-acylation using aldehydes as the acyl source. rsc.org
Table 2: Examples of N-Functionalization Reactions on Indole Scaffolds
| Reaction Type | Reagents | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Sodium Hydride (NaH) | N-Alkylindole | youtube.comrsc.org |
| N-Alkylation | N-Tosylhydrazone | Copper Iodide (CuI) | N-Alkylindole | rsc.org |
| N-Acylation | Thioester | Cesium Carbonate (Cs₂CO₃) | N-Acylindole | nih.govresearchgate.net |
| N-Acylation | Aldehyde | Oxidative Carbene Catalyst | N-Acylindole | rsc.org |
C-Functionalization through Electrophilic Processes
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reaction typically occurs at the C3 position, which is the most nucleophilic site. The presence of the chlorine atom at the C2 position deactivates the ring slightly through its inductive effect but can also influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions applicable to the 2-chloro-1H-indole nucleus include:
Halogenation: Introduction of another halogen (e.g., bromine or iodine) at the C3 position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Nitration: Substitution with a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Acylation: Acylation at the C3 position using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). youtube.com
Vilsmeier-Haack Reaction: Formylation at the C3 position using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO).
The electron-withdrawing nature of the C2-chloro substituent generally directs incoming electrophiles to the C3 position. However, depending on the reaction conditions and the nature of the electrophile, substitution at other positions on the benzene ring portion of the indole (C4, C5, C6, or C7) can also occur, though typically to a lesser extent. Palladium-catalyzed C-H functionalization offers a modern alternative for directed arylation, often at the C4 or C7 positions, using specific directing groups. acs.org
Table 3: Common Electrophilic Substitution Reactions on the Indole Nucleus
| Reaction Name | Typical Electrophile | Reagents | Position of Substitution | Reference |
|---|---|---|---|---|
| Halogenation | Br⁺ | N-Bromosuccinimide (NBS) | C3 | youtube.com |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | C3 | youtube.com |
| Sulfonation | SO₃ | Fuming H₂SO₄ | C3 | youtube.com |
| Friedel-Crafts Acylation | R-C=O⁺ | Acyl Chloride / AlCl₃ | C3 | youtube.com |
| Vilsmeier-Haack | Dichloromethylium ion | POCl₃ / DMF | C3 | General Method |
Regioselective C3 Formylation (e.g., Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govnih.govresearchgate.net In the context of 2-chloro-1H-indole, this reaction provides a direct route to 2-chloro-1H-indole-3-carbaldehyde, a key building block for further synthetic elaborations. chemimpex.comacs.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govnih.govresearchgate.netcymitquimica.com The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. nih.govresearchgate.net
The general mechanism for the Vilsmeier-Haack reaction is as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. nih.govresearchgate.net
Electrophilic attack: The indole nucleus attacks the Vilsmeier reagent, preferentially at the C3 position.
Hydrolysis: The resulting iminium salt is hydrolyzed during workup to afford the aldehyde. nih.govresearchgate.net
A patent for the synthesis of indole-3-carboxaldehyde (B46971) compounds describes a method where a 2-methylaniline derivative is reacted with a pre-formed Vilsmeier reagent to yield the corresponding indole-3-carbaldehyde. nih.gov For instance, the synthesis of 6-chloro-1H-indole-3-carbaldehyde was achieved with a 91% yield. nih.gov While this example starts with a different chloro-substituted aniline, the principle is directly applicable to the formylation of pre-synthesized 2-chloro-1H-indole.
Substitution at Other Ring Positions
While the C3 position of indole is the most nucleophilic, functionalization at other positions of the benzene ring (C4, C5, C6, and C7) of 2-chloro-1H-indole is also of significant interest for modulating the electronic and steric properties of the molecule. nih.govnih.gov Directing groups are often employed to achieve regioselectivity in the functionalization of these less reactive positions. researchgate.netnih.gov For instance, the installation of a pivaloyl group at the C3 position of an indole can direct arylation to the C4 and C5 positions. nih.gov Similarly, an N-P(O)tBu₂ group on the indole nitrogen can direct arylation to the C6 and C7 positions. researchgate.netnih.gov
Recent advancements have also focused on transition-metal-catalyzed C-H functionalization to introduce substituents at these positions. These methods offer an atom-economical approach to modifying the indole scaffold. For example, radical-based cross-dehydrogenative coupling reactions have been used to achieve C4-selectivity in C5-substituted indoles. nih.gov
Synthesis of Hydrochloride Salt Forms and Their Role in Research Methodologies
The hydrochloride salt of 2-chloro-1H-indole is a crucial form of this compound for various research applications. The conversion of a basic compound, such as an amine-containing molecule, into its hydrochloride salt is a common strategy to enhance its water solubility and stability. nih.gov This improved solubility is particularly advantageous for substances intended for biological evaluation.
The synthesis of 2-chloro-1H-indole hydrochloride typically involves treating the free base form of 2-chloro-1H-indole with hydrochloric acid. For example, a general method for preparing hydrochloride salts involves dissolving the free base in a suitable solvent and adding a solution of hydrochloric acid, followed by isolation of the precipitated salt. nih.gov
The hydrochloride salt form offers several benefits in a research context:
Improved Solubility: Increased water solubility facilitates the preparation of aqueous solutions for biological assays and other experiments.
Enhanced Stability: Hydrochloride salts often exhibit a longer shelf-life compared to their free base counterparts.
Ease of Handling: Crystalline salts are often easier to handle, weigh, and purify than their corresponding free bases, which may be oils or amorphous solids.
In the context of indole derivatives, hydrochloride salts are frequently used in the synthesis of more complex molecules and in the evaluation of their biological activities. For instance, in the synthesis of indole-2-carboxamides with anti-Trypanosoma cruzi activity, hydrochloride salts of amine precursors were utilized. researchgate.net
Complex Chemical Transformations Utilizing 2-Chloro-1H-indole Intermediates
The strategic placement of the chlorine atom at the C2 position of the indole ring makes 2-chloro-1H-indole a valuable precursor for a variety of complex chemical transformations, leading to the synthesis of diverse and medicinally relevant heterocyclic systems.
Formation of Fused Heterocyclic Systems (e.g., Imidazoindoles, Pyrimidoindoles)
The reactivity of the C2-chloro substituent allows for its displacement by nucleophiles, a key step in the construction of fused heterocyclic systems.
Imidazoindoles: A two-step approach for the synthesis of imidazo[1,2-a]indoles has been developed starting from 2-chloroindole-3-carbaldehyde. chemimpex.comacs.org This method involves the N-alkylation of the indole ring, followed by treatment with aromatic amine hydrochlorides. The reaction proceeds via a nucleophilic substitution of the chlorine atom at the C2 position, followed by cyclization and condensation at the aldehyde group to form the fused imidazoindole system. chemimpex.comacs.org
Pyrimidoindoles: The synthesis of pyrimido[1,2-a]indoles can be achieved through several strategies, often involving the annulation of a pyrimidine (B1678525) ring onto an indole precursor. nih.govresearchgate.net While direct synthesis from 2-chloro-1H-indole is less commonly reported, the general approaches include the cyclocondensation of 2-aminoindoles with various synthons or the modification of other indole derivatives. nih.govresearchgate.net The versatility of the 2-chloroindole scaffold suggests its potential as a starting material for such transformations, for example, through initial conversion to a 2-aminoindole derivative.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of molecular diversity. researchgate.netresearchgate.netarkat-usa.org Indole derivatives are frequently employed in MCRs due to the nucleophilicity of the C3 position. researchgate.net
An example of an MCR involving an indole derivative is the one-pot Ugi-azide reaction of indole, isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) (TMSN₃). researchgate.net While this example uses unsubstituted indole, the methodology can be extended to substituted indoles like 2-chloro-1H-indole. The resulting products can be further functionalized, for instance, by N-acylation followed by a substitution reaction. researchgate.net Another example is the three-component reaction of indoles, α-oxoketene dithioacetals, and aldehydes for the synthesis of dihydrocoumarins and quinolines. researchgate.net The adaptability of these MCRs allows for the incorporation of a wide range of substituted indoles, including 2-chloro-1H-indole, to generate libraries of complex molecules for screening purposes. researchgate.netresearchgate.netarkat-usa.org
Design and Synthesis of Analogues for Structure-Reactivity Investigations
The synthesis of analogues of 2-chloro-1H-indole is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its chemical reactivity and biological activity.
For instance, a series of substituted 1H-indole-2-carboxamides were synthesized to evaluate their activity as CB1 allosteric modulators. researchgate.net These studies showed that the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. researchgate.net This highlights the importance of the position and nature of the halogen substituent in influencing biological activity.
Another study focused on the synthesis and anti-Trypanosoma cruzi activity of 1H-indole-2-carboxamides. researchgate.net In this work, 5-chloro-1H-indole-2-carboxylic acid was used as a starting material to generate a library of analogues for SAR studies. The results indicated that a methyl or cyclopropyl (B3062369) group at the 5'-position of the indole was ideal for potency. researchgate.net
These examples demonstrate how the systematic synthesis of analogues of 2-chloro-1H-indole, with variations in the position of the chloro substituent and the introduction of other functional groups, allows for a detailed exploration of the structure-activity landscape and the optimization of desired properties.
Elucidation of Reactivity and Reaction Mechanisms of 2 Chloro 1h Indole Systems
Investigation of Nucleophilic Substitution at the C2 Position
The C2 position of the indole (B1671886) ring is generally less reactive towards nucleophilic substitution compared to the C3 position. However, the presence of the chloro substituent at C2 allows for substitution reactions, particularly through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions have proven to be a powerful tool for the functionalization of the C2 position of indoles. acs.orglibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, the Suzuki coupling, which pairs an organoboron compound with an organic halide, can be used to form carbon-carbon bonds at the C2 position. The reactivity of the halogen leaving group in these couplings generally follows the order I > Br > OTf >> Cl > F, which can make reactions with 2-chloroindoles more challenging compared to their bromo or iodo counterparts. libretexts.org
The Stille, Negishi, Hiyama, and Kumada couplings, which utilize organotin, organozinc, organosilicon, and organomagnesium reagents respectively, also fall under the umbrella of palladium-catalyzed cross-coupling and can be employed for C2-functionalization. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of specific phosphine (B1218219) ligands like BrettPhos can enable the coupling of challenging substrates, such as aryl chlorides, under reducing conditions. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions at the C2 Position of Indole Derivatives
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Arylindole | libretexts.org |
| Stille Coupling | Organostannane, Pd catalyst | 2-Alkylated/Arylated indole | libretexts.org |
| Heck Coupling | Alkene, Pd catalyst, base | 2-Vinylindole | nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Aminoindole | nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynylindole | mdpi.com |
This table provides a generalized overview. Specific substrates and conditions will vary.
Electrophilic Reactivity of the Indole Core and the Influence of Halogenation
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of electrophilic attack. However, the presence and nature of substituents can influence the regioselectivity of these reactions.
Halogenation of the indole core is a common electrophilic substitution reaction. The introduction of a halogen atom, such as chlorine, can modulate the electronic properties of the indole ring. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing in electrophilic aromatic substitution. In the context of the indole ring, a halogen at a given position will influence the reactivity of the other positions. For example, halogenation of 2-trifluoromethylindole occurs readily at the C3 position. mdpi.com
The electrophilic reactivity is not limited to halogenation. Other electrophilic reactions such as nitration, sulfonation, acylation, and alkylation can also occur on the indole ring. The presence of a chloro group at C2 would be expected to deactivate the ring towards further electrophilic attack, particularly at the adjacent C3 position, due to its electron-withdrawing inductive effect. However, the lone pairs on the chlorine atom can participate in resonance, which can partially offset this deactivation. Computational studies using density functional theory (DFT) can help to predict the reactivity of different electrophiles with halogenated substrates. rsc.org
Recent studies have explored metal-free methods for the functionalization of indoles, such as the direct C-H alkylation using photochemically generated electrophilic radicals. nih.gov These methods highlight the ongoing development of novel strategies to modify the indole core.
Table 2: Common Electrophilic Substitution Reactions on the Indole Ring
| Reaction | Typical Reagent | Position of Attack |
|---|---|---|
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C3 |
| Nitration | HNO₃/H₂SO₄ | C3 |
| Sulfonation | SO₃/Pyridine | C3 |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C3 |
| Vilsmeier-Haack Formylation | POCl₃/DMF | C3 |
Note: The presence of a substituent at C2, like chlorine, can influence the regioselectivity and reactivity.
Mechanistic Studies of Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic structures. wikipedia.org The indole ring system can participate in cycloadditions either as a diene or a dienophile, depending on the reaction partner and conditions. The presence of a 2-chloro substituent can influence the electronic nature of the indole and thus its reactivity in these pericyclic reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. youtube.comyoutube.com The indole ring itself is not a classic diene, but certain derivatives can undergo Diels-Alder reactions. For instance, 2-vinylindoles can act as dienes. nih.gov A 2-chloro-1H-indole could potentially act as a dienophile, particularly if partnered with a very electron-rich diene, in an inverse-electron-demand Diels-Alder reaction. The stereochemical outcome of these reactions, particularly the formation of endo or exo products, is governed by secondary orbital interactions in the transition state. youtube.com
[2+2] cycloadditions, often photochemically induced or involving ketenes, are another class of cycloadditions that can lead to the formation of four-membered rings. libretexts.org The reaction of 2-chloro-1H-indole in such cycloadditions would depend on its ability to absorb light or react with the specific ketene (B1206846) or alkene partner. The mechanism of these reactions can be concerted or stepwise, sometimes involving diradical intermediates. researchtrends.net
1,3-dipolar cycloadditions are also relevant, where a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. The indole double bond could potentially act as a dipolarophile. wikipedia.org Computational studies are often employed to investigate the transition states and predict the regio- and stereoselectivity of these cycloaddition reactions. nih.gov
A study on the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone, promoted by visible light, resulted in the synthesis of indolo[2,3-b]quinolines, suggesting a complex reaction cascade that may involve cycloaddition-like steps. rsc.org
Exploration of Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. numberanalytics.com Several classic rearrangement reactions could potentially be applied to derivatives of 2-chloro-1H-indole, leading to diverse molecular architectures.
The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, is a powerful C-C bond-forming reaction. numberanalytics.com An analogue involving an indole system, the indolic-Claisen rearrangement, has been used in the synthesis of complex natural products. nih.gov For example, a 2-allyloxy-indole could potentially rearrange, though the dearomatization of the indole ring presents a significant energetic barrier. nih.gov The presence of the chloro group at C2 might influence the electronic factors governing this rearrangement.
The Fischer indole synthesis, while a method of synthesis rather than a rearrangement of a pre-formed indole, is itself a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone. This underscores the prevalence of rearrangement mechanisms in indole chemistry.
Other named rearrangements like the Beckmann (oxime to amide), Baeyer-Villiger (ketone to ester), and Pinacol (diol to ketone) rearrangements could be envisioned on appropriately functionalized 2-chloroindole derivatives. numberanalytics.comwiley-vch.de For example, a ketone substituent on the 2-chloroindole core could undergo a Baeyer-Villiger oxidation. The success of such reactions would depend on the stability of the 2-chloroindole moiety under the often harsh reaction conditions (e.g., strong acids or oxidants).
The study of these rearrangements in the context of 2-chloro-1H-indole systems is an area ripe for exploration, offering potential pathways to novel and complex heterocyclic structures.
Kinetic and Thermodynamic Studies of Reaction Pathways
Understanding the kinetics and thermodynamics of a reaction is fundamental to controlling its outcome. For the reactions involving 2-chloro-1H-indole, these studies can elucidate reaction mechanisms and help in optimizing conditions to favor a desired product over side products.
Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This data allows for the determination of the rate law and the activation energy of the reaction. For instance, in nucleophilic aromatic substitution reactions, kinetic studies can help distinguish between a one-step (concerted) and a two-step (Meisenheimer complex) mechanism. researchgate.net The observation of a second-order rate law, first-order in both the substrate and the nucleophile, is consistent with a bimolecular mechanism. researchgate.net
Thermodynamic studies, on the other hand, focus on the energy difference between reactants and products, determining the position of equilibrium. A reaction with a large negative Gibbs free energy change (ΔG) will be thermodynamically favorable and proceed towards products. In many reactions, there is a competition between a kinetically favored product (formed faster, lower activation energy) and a thermodynamically favored product (more stable, lower in energy). illinois.edu By controlling the reaction temperature and time, one can often selectively obtain one product over the other. For example, lower temperatures often favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product.
Computational chemistry plays a crucial role in modern kinetic and thermodynamic studies. illinois.edu Quantum mechanical calculations, such as DFT, can be used to model reaction pathways, calculate the energies of transition states and intermediates, and thus predict activation barriers and reaction enthalpies. nih.gov These theoretical predictions, when correlated with experimental results, provide a deep and detailed understanding of the reaction mechanism. For 2-chloro-1H-indole, such studies could predict the most likely sites of reaction, the feasibility of proposed reaction pathways, and the relative stability of potential products.
Table 3: Key Parameters in Kinetic and Thermodynamic Studies
| Parameter | Symbol | Information Provided |
|---|---|---|
| Rate Constant | k | The proportionality constant in the rate law, indicating reaction speed. |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. |
| Entropy Change | ΔS | The change in disorder or randomness of a system. |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). |
Vibrational Spectroscopy for Molecular Structure and Dynamics
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule. For 2-Chloro-1H-indole hydrochloride, the FTIR spectrum is characterized by vibrations of the indole ring, the C-Cl bond, and the N-H⁺ group of the hydrochloride salt.
The protonation of the indole nitrogen to form the hydrochloride salt leads to the appearance of a broad absorption band corresponding to the N-H⁺ stretching vibration, typically observed in the 2400-3200 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3150 cm⁻¹ range. The indole ring stretching vibrations (C=C and C-N) typically appear in the 1450-1620 cm⁻¹ region. The C-Cl stretching vibration for chloro-substituted aromatic compounds is generally found in the 700-850 cm⁻¹ range. Out-of-plane C-H bending vibrations of the benzene (B151609) ring, which are sensitive to the substitution pattern, are observed at lower frequencies.
Table 1: Typical FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H⁺ Stretch | 2400 - 3200 | Broad absorption due to the protonated indole nitrogen. |
| Aromatic C-H Stretch | 3000 - 3150 | Stretching vibrations of the C-H bonds on the indole ring. |
| C=C Ring Stretch | 1450 - 1620 | Stretching vibrations within the aromatic and pyrrole rings. |
| C-N Stretch | 1200 - 1350 | Stretching of the carbon-nitrogen bonds in the pyrrole ring. |
| C-Cl Stretch | 700 - 850 | Stretching vibration of the carbon-chlorine bond. |
Note: The exact peak positions can be influenced by the sample's physical state (solid, liquid) and intermolecular interactions.
FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. Vibrational modes that result in a change in molecular polarizability are Raman active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. However, for less symmetric molecules like 2-Chloro-1H-indole, many vibrations are active in both.
In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are typically strong, appearing in the 1550-1650 cm⁻¹ region. The C-Cl stretch is also expected to be Raman active. Symmetric vibrations and vibrations of the carbon backbone often produce more intense Raman signals compared to their FTIR counterparts. The N-H⁺ vibration, being highly polar, is often weak in the Raman spectrum.
Table 2: Expected FT-Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3150 | Medium |
| C=C Ring Stretch | 1550 - 1650 | Strong |
| Ring Breathing Mode | ~1000 | Medium-Strong |
To definitively assign the observed vibrational bands in the FTIR and FT-Raman spectra to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. This computational method correlates the experimental frequencies with theoretical vibrational modes calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net The PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration.
For 2-Chloro-1H-indole, a PED analysis would help to resolve ambiguities in band assignments, especially in the fingerprint region (below 1500 cm⁻¹) where many vibrational modes are coupled. For example, it could distinguish between C-C stretching, C-H in-plane bending, and ring deformation modes that fall in similar frequency ranges. The analysis would quantify the extent to which the C-Cl stretch is a pure vibration or is mixed with other ring modes. Such computational studies are crucial for a complete understanding of the molecule's vibrational dynamics. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the positive charge on the protonated indole ring.
The N-H proton signal is expected to be significantly downfield, likely appearing as a broad singlet. The protons on the benzene portion of the indole ring (H4, H5, H6, H7) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. mdpi.comoregonstate.edu The chlorine atom at the C2 position will deshield the adjacent proton at C3, causing its signal to appear at a relatively downfield position compared to unsubstituted indole. The coupling patterns (splitting) between adjacent protons provide information on their connectivity.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| N-H | > 10.0 | broad singlet | - |
| H3 | ~6.5 - 7.0 | singlet or narrow doublet | - |
| H4 | ~7.5 - 8.0 | doublet | ~8.0 |
| H7 | ~7.5 - 8.0 | doublet | ~8.0 |
| H5 | ~7.0 - 7.5 | triplet | ~7.5 |
Note: Chemical shifts are highly dependent on the solvent and concentration. Protonation of the indole nitrogen generally leads to a downfield shift of all ring protons due to the increased electron-withdrawing nature of the heterocyclic ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet.
For this compound, eight distinct signals are expected. The carbon atom bonded to the chlorine (C2) will be significantly affected. The chlorine's inductive effect will cause a downfield shift for C2, but this can be complex and is also influenced by resonance effects. The other carbons of the indole ring will also show shifts relative to the parent indole, reflecting the changes in electron distribution upon chlorination and protonation. The signals for the quaternary carbons (C2, C3a, C7a) are typically of lower intensity.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~125 - 135 |
| C3 | ~100 - 110 |
| C3a | ~128 - 138 |
| C4 | ~120 - 130 |
| C5 | ~120 - 130 |
| C6 | ~120 - 130 |
| C7 | ~110 - 120 |
Note: The prediction of ¹³C chemical shifts is based on the known spectrum of indole and the general substituent effects of a chlorine atom and ring protonation. Actual experimental values may vary. clockss.orgresearchgate.net
An in-depth analysis of this compound necessitates the use of sophisticated spectroscopic and structural characterization techniques. These methods are crucial for confirming the compound's chemical identity, understanding its electronic and molecular structure, and elucidating its three-dimensional arrangement in the solid state. This article focuses exclusively on the application of two-dimensional nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography for the comprehensive characterization of this specific compound.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Chloro-1H-indole hydrochloride, DFT methods, particularly using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), have been employed to elucidate its properties. researchgate.netniscpr.res.in
Optimization of Molecular Geometries
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. Using DFT methods, such as B3LYP with a suitable basis set, the bond lengths, bond angles, and dihedral angles of this compound are determined. nanobioletters.com This process yields a theoretical structure that corresponds to a minimum on the potential energy surface. For similar chloro-substituted heterocyclic compounds, it has been noted that the aromatic ring can be skewed from a perfect hexagonal shape. nanobioletters.com The optimized geometry is crucial as it forms the basis for all subsequent computational analyses.
Prediction and Validation of Vibrational Frequencies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman, provides experimental data on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which, when compared with experimental data, serve to validate the accuracy of the computed molecular geometry. researchgate.netnih.gov For related molecules, theoretical scaled frequencies have shown good agreement with experimental values. nih.gov The vibrational assignments, often aided by Potential Energy Distribution (PED) analysis, help in understanding the nature of the different vibrational modes within the molecule. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. researchgate.net The energies of these orbitals and their gap are calculated using the optimized molecular geometry.
Table 1: Frontier Molecular Orbital Data
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) in red, positive potential (electron-poor, prone to nucleophilic attack) in blue, and neutral potential in green. nih.govresearchgate.net For indole (B1671886) derivatives, the MEP can highlight the reactive sites on the molecule. researchgate.net This analysis provides a qualitative prediction of where chemical reactions are likely to occur. rsc.org
Derivation of Global Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netdergipark.org.tr These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.
These parameters are calculated using the following equations, based on Koopmans' theorem:
Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2 researchgate.net
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2 researchgate.net
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2 researchgate.net
Electrophilicity Index (ω): ω = μ² / (2η) researchgate.net
Global Softness (S): S = 1 / (2η) researchgate.net
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic power of a molecule. |
Note: The actual values for these descriptors for this compound would be derived from its calculated HOMO and LUMO energies.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.deq-chem.com
Theoretical Modeling of Reaction Mechanisms and Pathways
Theoretical modeling, particularly using Density Functional Theory (DFT), provides significant insights into the reaction mechanisms and pathways of indole derivatives, including 2-Chloro-1H-indole. These computational methods allow for the exploration of reaction coordinates, transition states, and the elucidation of factors governing reactivity and selectivity.
Studies on related indole systems offer a framework for understanding the potential reaction pathways of 2-Chloro-1H-indole. For instance, DFT calculations on the Ru(II)-catalyzed C-H allylation of indoles have shown that the C2-position of the indole ring is generally more nucleophilic and thus more reactive towards electrophilic attack than the C7-position. nih.gov This preference is attributed to the electronic properties of the indole ring system. The presence of a chlorine atom at the C2 position in 2-Chloro-1H-indole, however, alters this reactivity. The chlorine atom is an electron-withdrawing group, which is expected to decrease the nucleophilicity of the C2 position. This would likely influence the regioselectivity of electrophilic substitution reactions.
Furthermore, the stability of different tautomeric forms of indole derivatives can be investigated using DFT. While the 1H-tautomer of indole is the most stable, the presence of substituents can influence the relative energies of other tautomers. For 2-Chloro-1H-indole, the equilibrium between the 1H and 3H tautomers is a critical factor in its reactivity. Computational studies on substituted 1,2-cyclodiones have demonstrated that electron-withdrawing substituents, such as chlorine, can affect the stability of tautomeric forms. researchgate.net
DFT can also be used to model the reaction pathways of 2-Chloro-1H-indole with various reagents. For example, in a hypothetical reaction, the initial step would likely involve the formation of a complex between the indole and the reactant. The subsequent steps, including the formation of intermediates and transition states, can be mapped out to determine the reaction's energy profile. The activation barriers for different pathways can be calculated to predict the most likely reaction outcome. A study on the reaction of norbornene-linked frustrated Lewis pairs with benzaldehyde (B42025) illustrates how DFT can be used to examine the potential energy surfaces of cycloaddition reactions, a type of reaction that indole derivatives can undergo. rsc.org
The following table summarizes key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of 2-Chloro-1H-indole. These descriptors are based on general principles of computational chemistry as applied to related heterocyclic systems. researchgate.netnih.gov
| Descriptor | Definition | Predicted Influence on 2-Chloro-1H-indole |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The chlorine atom may slightly reduce the gap compared to unsubstituted indole. |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | The electron-withdrawing chlorine atom is expected to increase the electron affinity of the molecule. |
| Ionization Potential (IP) | The energy required to remove an electron from a neutral atom or molecule. | The chlorine atom is likely to increase the ionization potential compared to unsubstituted indole. |
| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | 2-Chloro-1H-indole is expected to have a higher electrophilicity index than indole due to the chlorine substituent. |
These theoretical approaches provide a powerful toolkit for predicting and understanding the intricate details of the reaction mechanisms involving 2-Chloro-1H-indole, guiding synthetic efforts and the development of new chemical transformations.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in aqueous solution or in complex with biological macromolecules.
In the context of drug design and materials science, MD simulations can elucidate the nature of non-covalent interactions, which are crucial for the stability and function of molecular systems. A study on halogen-based inhibitors highlighted that halogen substitutions significantly influence a molecule's properties and its binding ability to proteins. mdpi.com For 2-Chloro-1H-indole, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can be critical for molecular recognition.
MD simulations of this compound in an aqueous solution would reveal details about its solvation and the influence of the hydrochloride counter-ion. The simulations can track the interactions between the indole derivative, the chloride ion, and the surrounding water molecules. This is particularly relevant as studies on drug-like compounds have shown that counterions play a key role in the association processes in aqueous solutions. mdpi.com Hybrid quantum mechanical/molecular mechanical (QM/MM) MD simulations on other halogenated compounds have demonstrated that water molecules can form hydrogen bonds with the halogen atom, which in turn can strengthen the halogen bond with a protein receptor. nih.govfrontiersin.org
A typical MD simulation protocol for this compound in water would involve the following steps, as extrapolated from general MD simulation methodologies: nih.govrsc.org
| Step | Description | Key Parameters |
| System Setup | The this compound molecule is placed in a simulation box filled with a chosen water model (e.g., TIP3P). | Box size, water model, force field (e.g., CHARMM, AMBER). |
| Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries. | Number of minimization steps, algorithm (e.g., steepest descent). |
| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value, allowing the system to reach a stable state. | Temperature, pressure, equilibration time. |
| Production Run | The simulation is run for an extended period to collect data on the system's dynamics. | Simulation time (nanoseconds), time step (femtoseconds). |
| Analysis | The collected trajectory data is analyzed to extract properties of interest, such as radial distribution functions, hydrogen bond lifetimes, and interaction energies. | Analysis software (e.g., GROMACS, VMD). |
The photoionization dynamics of indole in aqueous solution have been studied, revealing complex solvent-dependent photochemical pathways. acs.org MD simulations can complement such studies by providing a detailed picture of the solvent shell structure around the indole ring, which is crucial for understanding these processes.
Electrochemical Investigations and Corrosion Inhibition Mechanisms
Voltammetric Characterization of Redox Behavior
Voltammetric techniques are instrumental in probing the redox (reduction-oxidation) behavior of molecules. By applying a varying potential to an electrode and measuring the resulting current, one can determine the potentials at which a compound is oxidized or reduced. This is vital for understanding how an inhibitor molecule might interact with the electrochemical corrosion cell on a metal surface.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for studying the redox properties of chemical species. In a typical CV experiment, the potential of a working electrode is swept linearly from a starting potential to a final potential and then back to the start. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.
For indole (B1671886) derivatives, CV studies often reveal one or more oxidation peaks, indicating the transfer of electrons from the indole molecule to the electrode. nih.gov The position and shape of these peaks provide information about the electrochemical stability of the compound and the nature of the electrode processes. For instance, studies on indole-based sulfonamide derivatives have shown a single well-defined oxidation peak, suggesting that the indole moiety is the primary site of oxidation. nih.gov The oxidation process for many indole derivatives is often irreversible, which can be inferred from the absence of a corresponding reduction peak on the reverse scan. nih.gov This irreversibility suggests that the oxidized form of the molecule undergoes a chemical reaction to form a new species.
In the context of corrosion inhibition, the oxidation potential of an inhibitor is a key parameter. A lower oxidation potential can indicate a greater ease of electron donation, which is a desirable characteristic for an inhibitor that acts by adsorbing on the metal surface and donating electrons to the vacant d-orbitals of the metal atoms. The presence of substituents on the indole ring, such as the chloro group in 2-Chloro-1H-indole hydrochloride, can significantly influence the oxidation potential.
Differential Pulse Voltammetry Analysis
Differential Pulse Voltammetry (DPV) is a more sensitive voltammetric technique compared to CV, often used for quantitative analysis and for resolving overlapping electrochemical signals. openaccesspub.org DPV involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. openaccesspub.org This method results in a peak-shaped output, where the peak height is directly proportional to the concentration of the electroactive species.
In the study of indole derivatives, DPV can provide more detailed information about their redox behavior. nih.gov For example, DPV has been used to study the oxidation of 5-hydroxyindoles, where it was instrumental in detecting and quantifying these compounds. openaccesspub.org In corrosion studies, DPV can be used to monitor the concentration of the inhibitor in the corrosive medium or to study the byproducts of the corrosion process. The high sensitivity of DPV makes it particularly useful for detecting low concentrations of electroactive species. openaccesspub.org
Electrochemical Impedance Spectroscopy (EIS) for Interface Studies
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface. In a corrosion context, this interface is the boundary between the metal and the corrosive solution. EIS works by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the current response. The resulting impedance data is often presented as Nyquist and Bode plots.
The Nyquist plot for a metal corroding in an acidic solution typically shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process. mdpi.commersin.edu.tr When an effective corrosion inhibitor is added, the diameter of this semicircle increases significantly. mdpi.commersin.edu.tr This increase in the semicircle diameter is attributed to an increase in the charge transfer resistance (Rct), indicating that the inhibitor has formed a protective layer on the metal surface that impedes the flow of charge and thus slows down the corrosion rate. mdpi.commersin.edu.tr
The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Bode plots, which show the logarithm of the impedance magnitude and the phase angle as a function of the logarithm of the frequency, also provide valuable information. An increase in the impedance at low frequencies and a shift in the phase angle peak to higher values in the presence of an inhibitor are indicative of enhanced corrosion protection.
The following table presents illustrative EIS data for a related indole derivative, demonstrating the effect of inhibitor concentration on corrosion inhibition.
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 10 | 150 | 150 | 66.7 |
| 50 | 400 | 100 | 87.5 |
| 100 | 800 | 75 | 93.8 |
| Note: This data is illustrative for a generic indole derivative and not specific to this compound. |
Theoretical Correlation of Electrochemical Data with Quantum Chemical Parameters
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a theoretical framework to understand the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. mdpi.comorientjchem.orgrasayanjournal.co.in Several quantum chemical parameters are correlated with the inhibitive performance of a molecule.
Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. orientjchem.org
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process. orientjchem.org
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity of the molecule and thus better inhibition efficiency, as electrons can be more easily transferred. orientjchem.org
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the charged metal surface, facilitating adsorption.
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation to the metal.
The table below provides hypothetical quantum chemical parameters for 2-Chloro-1H-indole and a related indole derivative to illustrate the comparative analysis.
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| Indole | -5.50 | -0.50 | 5.00 | 2.10 |
| 2-Chloro-1H-indole | -5.70 | -0.80 | 4.90 | 2.50 |
| Note: These values are hypothetical and for illustrative purposes only. |
Mechanistic Insights into Corrosion Inhibition (Focus on Adsorption and Surface Interaction Models)
The primary mechanism by which organic inhibitors like this compound protect metals from corrosion is through adsorption onto the metal surface. researchgate.net This adsorption process forms a protective barrier that isolates the metal from the corrosive environment. The adsorption can be classified as physisorption, chemisorption, or a combination of both.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated. The chloride ions from the hydrochloric acid can first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated inhibitor molecules. scielo.br
Chemisorption: This involves the formation of a coordinate covalent bond between the inhibitor molecule and the metal surface. This is achieved through the donation of lone pair electrons from heteroatoms (like the nitrogen in the indole ring) and/or π-electrons from the aromatic ring to the vacant d-orbitals of the metal atoms. researchgate.net Back-donation of electrons from the filled d-orbitals of the metal to the antibonding orbitals of the inhibitor can also occur, strengthening the bond.
The adsorption of indole derivatives on a metal surface is often found to follow a specific adsorption isotherm, such as the Langmuir, Temkin, or Frumkin isotherms. osti.govtandfonline.com The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules. By fitting experimental data to these isotherms, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated. A negative and large value of ΔG°ads indicates a spontaneous and strong adsorption process. scielo.br
For this compound, the inhibition mechanism is expected to involve the adsorption of the molecule on the metal surface through the nitrogen heteroatom and the π-electrons of the indole ring. The presence of the electron-withdrawing chloro group may influence the electron density distribution in the molecule, thereby affecting its adsorption characteristics and inhibition efficiency.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste Management : Segregate waste and dispose via certified hazardous waste services .
How can researchers confirm the structural identity and purity of synthesized this compound?
Q. Basic
- Spectroscopy : -NMR (δ 7.2–7.8 ppm for aromatic protons), -NMR (δ 110–140 ppm for indole carbons), and IR (C-Cl stretch at ~550 cm) .
- Chromatography : HPLC retention time comparison with standards .
- Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values .
How can X-ray crystallography using SHELX software resolve structural ambiguities in halogenated indoles?
Q. Advanced
- Data Collection : Collect high-resolution (<1.0 Å) diffraction data for precise electron density mapping .
- Refinement : Use SHELXL to refine positional and thermal displacement parameters, especially for chlorine atoms .
- Validation : Check R-factors (<5%) and electron density residuals to confirm absence of disorder .
What strategies address conflicting spectroscopic data for this compound derivatives?
Q. Advanced
- Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray data to resolve discrepancies .
- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra using software like MOE .
- Isotopic Labeling : Use -labeled analogs to distinguish chlorine signals in complex mixtures .
How can reaction conditions be optimized to minimize by-products during synthesis?
Q. Advanced
- Factorial Design : Vary temperature, solvent (e.g., DCM vs. THF), and stoichiometry to identify optimal parameters .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) for improved regioselectivity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
What are the best practices for documenting experimental procedures to ensure reproducibility?
Q. Basic
- Detailed Methods : Include reagent grades, equipment specifications, and step-by-step protocols .
- Supplementary Data : Provide chromatograms, NMR spectra, and crystallographic data in supporting information .
- Error Reporting : Note deviations (e.g., humidity effects) and corrective actions .
How can computational tools predict the reactivity of this compound in nucleophilic substitutions?
Q. Advanced
- Molecular Modeling : Use MOE to simulate transition states and calculate activation energies for SNAr reactions .
- Docking Studies : Predict binding affinities with biological targets (e.g., kinases) to guide drug design .
What impurities are common in this compound synthesis, and how are they identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
